molecular formula C15H10O3 B3328598 2-Benzylidene-6-hydroxy-1-benzofuran-3-one CAS No. 4940-56-1

2-Benzylidene-6-hydroxy-1-benzofuran-3-one

Cat. No.: B3328598
CAS No.: 4940-56-1
M. Wt: 238.24 g/mol
InChI Key: KDGIFQNPGMXJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-6-hydroxy-1-benzofuran-3-one is a chemical compound with the molecular formula C15H10O3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

2-Benzylidene-6-hydroxy-1-benzofuran-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, this compound can form hydrogen bonds with proteins, affecting their structural conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, this compound can alter the production of key proteins involved in cellular metabolism. For example, this compound can upregulate or downregulate the expression of genes associated with oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but may degrade under high temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage. At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, it may increase the production of reactive oxygen species (ROS) or influence the levels of antioxidants within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function. For example, it may accumulate in the liver, where it can exert its effects on metabolic processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-6-hydroxy-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

2-Benzylidene-6-hydroxy-1-benzofuran-3-one can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzylidene-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(9-11)18-14(15(12)17)8-10-4-2-1-3-5-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGIFQNPGMXJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylidene-6-hydroxy-1-benzofuran-3-one
Reactant of Route 2
Reactant of Route 2
2-Benzylidene-6-hydroxy-1-benzofuran-3-one
Reactant of Route 3
2-Benzylidene-6-hydroxy-1-benzofuran-3-one
Reactant of Route 4
2-Benzylidene-6-hydroxy-1-benzofuran-3-one
Reactant of Route 5
2-Benzylidene-6-hydroxy-1-benzofuran-3-one
Reactant of Route 6
2-Benzylidene-6-hydroxy-1-benzofuran-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.